alizarin cyanin BBS
Overview
Description
Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining .
Synthesis Analysis
The synthesis of alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable . The principal synthesis route involved the conversion of anthraquinone-2-sodium sulfonate to 2-hydroxyanthraquinone using hot KOH and oxidation with sodium nitrate or sodium chlorate in alkaline media to give alizarin .Molecular Structure Analysis
The molecular structure of alizarin cyanin BBS is represented by the formula C14H6Na2O14S2 . The InChI representation of the structure isInChI=1S/C14H8O14S2.2Na/c15- 5- 1- 3 (9 (19) 13 (29 (23,24) 25) 11 (21) 7 (1) 17) 6 (16) 2- 4 (5) 10 (20) 14 (30 (26,27) 28) 12 (22) 8 (2) 18;;/h17- 22H, (H,23,24,25) (H,26,27,28) ;;/q;2*+1/p- 2
.
Scientific Research Applications
Detection and Interaction Studies :
- Alizarin Red S has been used as an optical reporter for studying the binding of boronic acids with carbohydrates, showcasing a dramatic change in fluorescence intensity and color upon binding (Springsteen & Wang, 2001).
Environmental Treatment and Photocatalytic Degradation :
- A study on the photocatalytic degradation of Alizarin Cyanine Green dye in aqueous solutions highlighted the effectiveness of a Commercial Activated Carbon (CAC)–titanium dioxide (TiO2) composite, significantly enhancing the degradation rate compared to pure TiO2 (Muthirulan, Devi, & Sundaram, 2017).
- Similar research demonstrated the beneficial role of ZnO photocatalyst supported with porous activated carbon in the mineralization of Alizarin Cyanine Green dye in aqueous solution (Muthirulan, Meenakshisundararam, & Kannan, 2012).
Chemical and Biological Studies :
- Heteroassociates of alizarin red S with the pinacyanol cation were investigated, revealing insights into the structure and kinetics of their destruction by ionic surfactants (Shapovalov, 2011).
- The biodegradation of synthetic dye Alizarin Cyanine Green by a yellow laccase-producing strain was studied, offering a biological treatment approach and highlighting the potential for biodegradation into less harmful compounds (Agrawal & Verma, 2019).
Textile and Dye Industries :
- The response surface methodology was applied for the optimization and modeling of photo-degradation of Alizarin Cyanine Green and Acid Orange 7 dyes, demonstrating the dependency of degradation on operational parameters like pH and TiO2 loading (Patel et al., 2016).
Medical and Biochemical Applications :
- Alizarin Red S stains have been used for calcium detection in histology, with a study exploring the history and mechanism of such stains (Puchtler, Meloan, & Terry, 1969).
- The binding sites and structural changes of Alizarin Red S on human serum albumin were characterized, providing insights into the interactions of this dye with proteins (Ding et al., 2011).
properties
IUPAC Name |
disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGOVWEZWQBMW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alizarin cyanin BBS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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